molecular formula C10H9ClF2 B3315220 2-Chloro-4-(2,6-difluorophenyl)-1-butene CAS No. 951892-43-6

2-Chloro-4-(2,6-difluorophenyl)-1-butene

Cat. No.: B3315220
CAS No.: 951892-43-6
M. Wt: 202.63 g/mol
InChI Key: QPXDDIAIHVGZME-UHFFFAOYSA-N
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Description

2-Chloro-4-(2,6-difluorophenyl)-1-butene is an organic compound characterized by the presence of a chloro group, two fluorine atoms, and a butene chain

Properties

IUPAC Name

2-(3-chlorobut-3-enyl)-1,3-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF2/c1-7(11)5-6-8-9(12)3-2-4-10(8)13/h2-4H,1,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXDDIAIHVGZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC1=C(C=CC=C1F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2,6-difluorophenyl)-1-butene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method typically employs boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are critical factors in the industrial synthesis process .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorophenyl-1-butene: Similar structure but with only one fluorine atom.

    2-Chloro-4-(2,6-dichlorophenyl)-1-butene: Contains additional chlorine atoms instead of fluorine.

    2-Chloro-4-(2,6-dimethylphenyl)-1-butene: Methyl groups replace the fluorine atoms.

Uniqueness

2-Chloro-4-(2,6-difluorophenyl)-1-butene is unique due to the presence of both chloro and difluorophenyl groups, which confer distinct chemical and physical properties.

Biological Activity

2-Chloro-4-(2,6-difluorophenyl)-1-butene is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound features a unique structural configuration that includes both chlorine and fluorine substituents on a phenyl ring, which may influence its interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H8_{8}ClF2_{2}, with a molecular weight of approximately 220.62 g/mol. The presence of halogen atoms enhances its reactivity and may facilitate specific interactions with biological molecules.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The halogen substituents can participate in non-covalent interactions such as hydrogen bonding, which may modulate the activity of these biological targets .

Biological Activity

Research indicates that this compound exhibits antimicrobial and anticancer properties. Preliminary studies suggest that it may inhibit certain metabolic pathways, potentially through the inhibition of key enzymes involved in cellular processes. Further investigations are necessary to elucidate the specific mechanisms by which this compound exerts its biological effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of various microorganisms,
AnticancerPotential to inhibit cancer cell proliferation,
Enzyme InteractionModulates activity of specific enzymes,

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Activity : A study demonstrated that this compound shows significant activity against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent in therapeutic applications.
  • Anticancer Potential : In vitro assays revealed that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Enzyme Modulation : Research indicates that this compound may interact with enzymes involved in halogenation processes, potentially affecting metabolic pathways linked to drug metabolism and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(2,6-difluorophenyl)-1-butene
Reactant of Route 2
2-Chloro-4-(2,6-difluorophenyl)-1-butene

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